1,4-Oxathiane-2,6-dione chemical properties and structure
1,4-Oxathiane-2,6-dione chemical properties and structure
An In-depth Technical Guide to 1,4-Oxathiane-2,6-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Oxathiane-2,6-dione, also widely known as thiodiglycolic anhydride (B1165640), is a heterocyclic compound of significant interest in synthetic organic chemistry. Its unique structure, featuring a six-membered ring containing both an oxygen and a sulfur atom along with two carbonyl groups, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility for professionals in research and drug development.
Chemical Structure and Identification
1,4-Oxathiane-2,6-dione is the cyclic anhydride of 2,2'-thiodiacetic acid. The presence of the sulfur atom and the anhydride functionality imparts specific reactivity to the molecule, making it a valuable reagent in various chemical transformations.[1] Its structural and identifying information is summarized below.
| Identifier | Value |
| IUPAC Name | 1,4-oxathiane-2,6-dione[2] |
| Synonyms | Thiodiglycolic anhydride, 2,2'-Thiodiacetic acid anhydride[3][4] |
| CAS Number | 3261-87-8[2] |
| Molecular Formula | C₄H₄O₃S[5] |
| Molecular Weight | 132.14 g/mol [5] |
| Canonical SMILES | C1C(=O)OC(=O)CS1[2] |
| InChI | InChI=1S/C4H4O3S/c5-3-1-8-2-4(6)7-3/h1-2H2[2] |
| InChIKey | RIIUAPMWDSRBSH-UHFFFAOYSA-N[2] |
Physicochemical Properties
The compound is typically a white to off-white crystalline solid at room temperature and is known to be sensitive to moisture.[4] It is soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol.[4]
| Property | Value |
| Physical Form | White to off-white solid, fine crystals[4][5] |
| Melting Point | 94 °C |
| Boiling Point | 341.8 °C at 760 mmHg |
| 158-159 °C at 12 Torr[4] | |
| Density | 1.468 g/cm³ (Predicted)[4] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol)[4] |
| Sensitivity | Moisture Sensitive[4] |
Spectroscopic Data
| Technique | Data Availability |
| ¹H NMR, ¹³C NMR | Data available from commercial suppliers such as Ambeed and BLD Pharm.[6] |
| Mass Spectrometry | GC-MS data is available in the NIST Mass Spectrometry Data Center via PubChem (CID 137871).[2] |
| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra are available from SpectraBase via PubChem (CID 137871).[2] |
Synthesis and Reactivity
Experimental Protocol: Synthesis from 2,2'-Thiodiacetic Acid
A common and high-yielding method for the synthesis of 1,4-Oxathiane-2,6-dione is the dehydration of its corresponding dicarboxylic acid using a dehydrating agent like acetic anhydride.[4]
Materials:
-
2,2'-Thiodiacetic acid (Thiodiglycolic acid)
-
Acetic anhydride
-
Ether (anhydrous)
-
50 mL round bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure: [4]
-
Accurately weigh 3.0 g of 2,2'-thiodiacetic acid and place it into a 50 mL round bottom flask.
-
Add 15 mL of acetic anhydride to the flask to serve as both the solvent and the dehydrating agent.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C using a heating mantle.
-
Maintain the mixture at reflux for 4 hours. The progress of the reaction can be monitored by techniques such as TLC or NMR if required.
-
Upon completion, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct via distillation under reduced pressure using a rotary evaporator.
-
To purify the product, add an appropriate amount of anhydrous ether to the residue and evaporate again. Repeat this ether addition and evaporation step 2-3 times to ensure complete removal of acetic acid traces.
-
The final product, 1,4-Oxathiane-2,6-dione, is obtained as a white solid powder.
-
Dry the product in a vacuum oven at 40 °C overnight. The reported yield for this procedure is 98.7%.
Reactivity and Applications
1,4-Oxathiane-2,6-dione serves as a key intermediate in the synthesis of various target molecules. Its anhydride nature makes it susceptible to nucleophilic attack, allowing for ring-opening reactions that can be exploited to build more complex structures.
-
Pharmaceutical Synthesis: It is a documented reagent in the synthesis of Erdosteine, a mucolytic agent.[3] It is also used to create scaffolds for SERT (serotonin transporter) inhibitors, which are valuable in the treatment of central nervous system (CNS) disorders.[4]
-
Heterocyclic Chemistry: As a cyclic anhydride, it can participate in reactions like the Castagnoli–Cushman reaction with imines to form functionalized lactams, which are important structures in medicinal chemistry.[7]
Biological Activity Context
While the broader class of 1,4-oxathiane (B103149) derivatives is known for significant biological activities, particularly as fungicides, specific data on the direct biological effects or signaling pathway interactions of 1,4-Oxathiane-2,6-dione itself is limited in current literature.[8] Its primary role in the life sciences is that of a synthetic precursor for building biologically active molecules rather than being an active agent itself.[3][4] Further investigation is required to determine if the molecule possesses any intrinsic biological properties.[3]
Safety and Handling
1,4-Oxathiane-2,6-dione is classified as an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood. It is sensitive to moisture and should be stored in an inert atmosphere at room temperature.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Conclusion
1,4-Oxathiane-2,6-dione is a well-characterized and synthetically valuable heterocyclic compound. Its established physicochemical properties and straightforward, high-yield synthesis make it an accessible building block for researchers. While direct biological activity data is sparse, its utility as a precursor in the synthesis of pharmaceuticals like Erdosteine and potential CNS-active agents underscores its importance in drug discovery and development pipelines. This guide provides the core technical information necessary for its effective use in a research setting.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Oxathiane-2,6-dione | C4H4O3S | CID 137871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 3261-87-8: 1,4-Oxathiane-2,6-dione | CymitQuimica [cymitquimica.com]
- 4. Thiodiglycolic Anhydride | 3261-87-8 [chemicalbook.com]
- 5. dovepress.com [dovepress.com]
- 6. 3261-87-8 | 1,4-Oxathiane-2,6-dione | Ketones | Ambeed.com [ambeed.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journals.asm.org [journals.asm.org]
